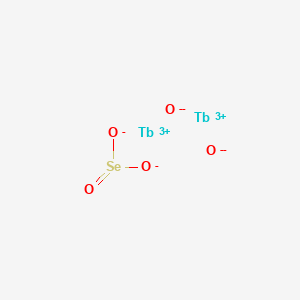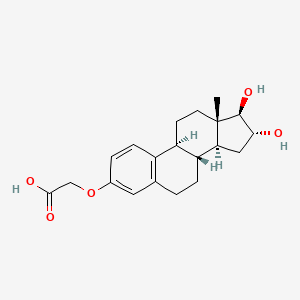
Methanethiolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethiolate, also known as this compound, is an organosulfur compound with the chemical formula CH₃S⁻. It is the conjugate base of methanethiol (CH₃SH), which is a colorless gas with a distinctive putrid smell. This compound is a strong nucleophile and is commonly used in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methanethiolate can be synthesized through the deprotonation of methanethiol using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically carried out in an aqueous or alcoholic solution:
CH3SH+NaOH→CH3SNa+H2O
In industrial settings, methanethiol is often produced by the reaction of hydrogen sulfide (H₂S) with methanol (CH₃OH) in the presence of a catalyst. The resulting methanethiol can then be deprotonated to form mercaptomethanide .
Analyse Chemischer Reaktionen
Types of Reactions
- Methanethiolate can be oxidized to form dimethyl disulfide (CH₃SSCH₃) or further to methanesulfonic acid (CH₃SO₃H).
Oxidation: 2CH3S−+[O]→CH3SSCH3+2e−
It can act as a reducing agent, particularly in the reduction of disulfides to thiols.Reduction: R−S−S−R+2CH3S−→2R−SH+CH3SSCH3
this compound is a strong nucleophile and can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.Substitution: CH3S−+R−X→CH3SR+X−
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂), oxygen (O₂)
Reducing agents: Sodium borohydride (NaBH₄)
Solvents: Water, alcohols, and non-polar solvents like hexane
Major Products
- Dimethyl disulfide (CH₃SSCH₃)
- Methanesulfonic acid (CH₃SO₃H)
- Thioethers (R-S-R’)
Wissenschaftliche Forschungsanwendungen
Methanethiolate has a wide range of applications in scientific research:
- Chemistry : Used as a nucleophile in organic synthesis for the formation of carbon-sulfur bonds.
- Biology : Employed in the study of enzyme mechanisms, particularly those involving thiol groups.
- Medicine : Investigated for its potential in drug development, especially in the design of enzyme inhibitors.
- Industry : Utilized in the production of pesticides, pharmaceuticals, and as a corrosion inhibitor in the petroleum industry .
Wirkmechanismus
Methanethiolate exerts its effects primarily through its strong nucleophilic properties. It can attack electrophilic centers in various molecules, leading to the formation of new chemical bonds. In biological systems, it can interact with thiol groups in proteins, affecting their structure and function. This interaction is crucial in the regulation of enzyme activity and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanethiolate (C₂H₅S⁻)
- Propylthiolate (C₃H₇S⁻)
- Butylthiolate (C₄H₉S⁻)
Uniqueness
Methanethiolate is unique due to its small size and high nucleophilicity, making it highly reactive and versatile in various chemical reactions. Its simplicity and effectiveness in forming carbon-sulfur bonds distinguish it from other thiolates .
Eigenschaften
Molekularformel |
CH3S- |
|---|---|
Molekulargewicht |
47.1 g/mol |
IUPAC-Name |
methanethiolate |
InChI |
InChI=1S/CH4S/c1-2/h2H,1H3/p-1 |
InChI-Schlüssel |
LSDPWZHWYPCBBB-UHFFFAOYSA-M |
Kanonische SMILES |
C[S-] |
Synonyme |
methanethiol methanethiolate methylmercaptan methylmercaptan, lead (2+) salt methylmercaptan, mercury (2+) salt methylmercaptan, sodium salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)

![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)
![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)




![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)

